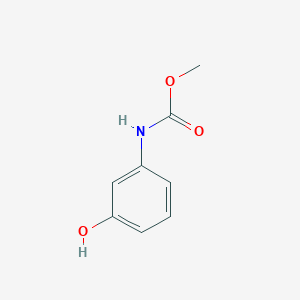

Methyl (3-hydroxyphenyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-(3-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQQCJGNKKIRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159967 | |

| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13683-89-1 | |

| Record name | Methyl N-(3-hydroxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilic acid, m-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3-hydroxyphenyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (3-hydroxyphenyl)carbamate (CAS: 13683-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3-hydroxyphenyl)carbamate, with the CAS number 13683-89-1, is a chemical compound of significant interest primarily due to its role as a major metabolite of the widely used herbicide, phenmedipham. Understanding the chemical properties, synthesis, and biological relevance of this molecule is crucial for comprehensive toxicological assessments, environmental impact studies, and exploring the broader biological activities of carbamate derivatives. This technical guide provides a consolidated overview of the available scientific information on this compound, including its physicochemical properties, detailed synthesis protocols, and its place in metabolic pathways. While direct pharmacological studies on this specific molecule are limited, this guide also touches upon the general biological context of carbamates.

Chemical and Physical Properties

This compound is a carbamate ester characterized by a methyl carbamate group attached to a 3-hydroxyphenyl moiety.[1][2] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | methyl N-(3-hydroxyphenyl)carbamate |

| CAS Number | 13683-89-1 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [1] |

| Canonical SMILES | COC(=O)NC1=CC(=CC=C1)O[1] |

| InChI | InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)[2] |

| Physical Property | Value |

| Melting Point | 94-96 °C[1] |

| Boiling Point | 249.8 °C at 760 mmHg[1] |

| Density | 1.313 g/cm³[1] |

| Flash Point | 104.9 °C[1] |

| Vapor Pressure | 0.0142 mmHg at 25°C[1] |

| LogP | 1.64350[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 2[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 3-aminophenol with methyl chloroformate. This reaction is a standard procedure for the formation of N-aryl carbamates.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for N-acylation of aminophenols.

Materials:

-

3-Aminophenol

-

Methyl chloroformate

-

Sodium bicarbonate (or pyridine)

-

Dichloromethane (or ethyl acetate)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1 equivalent) in dichloromethane.

-

Add sodium bicarbonate (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Relevance: A Metabolite of Phenmedipham

This compound is a significant metabolite of the herbicide phenmedipham.[3][4] Phenmedipham is a carbamate herbicide used to control broadleaf weeds.[3] In biological systems, such as in rats, and in the environment, phenmedipham undergoes hydrolysis to form this compound and 3-methylaniline (m-toluidine).[3][4]

References

An In-depth Technical Guide to Methyl (3-hydroxyphenyl)carbamate: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (3-hydroxyphenyl)carbamate, a molecule of interest in agrochemical and pharmacological research. This document details its molecular structure, physicochemical properties, synthesis, and its role as a significant metabolite of the herbicide Phenmedipham.

Molecular Structure and Chemical Formula

This compound, with the CAS number 13683-89-1, is an organic compound belonging to the carbamate family.[1][2] Its structure features a carbamate group attached to a phenol ring at the meta position.

Molecular Formula: C₈H₉NO₃[1][2]

IUPAC Name: methyl N-(3-hydroxyphenyl)carbamate[1]

Synonyms: MHPC, Methyl 3-hydroxycarbanilate, 3-((Methoxycarbonyl)amino)phenol[1][2]

Canonical SMILES: COC(=O)NC1=CC(=CC=C1)O[1]

InChI Key: FFQQCJGNKKIRMD-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | 249.8 °C at 760 mmHg | [2] |

| Density | 1.313 g/cm³ (Predicted) | [2] |

| pKa | 9.91 ± 0.10 (Predicted) | [2] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include peaks for the aromatic protons (around 6.5-7.5 ppm), a singlet for the methyl group protons (around 3.7 ppm), and signals for the amine and hydroxyl protons which can be broad and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the carbamate group (around 155-160 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methyl carbon (around 50-55 ppm).

-

FT-IR: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).[3]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 167. Common fragmentation patterns for carbamates involve the cleavage of the carbamate bond.[4][5]

Experimental Protocols: Synthesis of this compound

A general and widely applicable method for the synthesis of aryl carbamates is the reaction of an aromatic amine with a chloroformate in the presence of a base. The following is a representative protocol for the synthesis of this compound from 3-aminophenol.

Reaction Scheme:

Materials:

-

3-Aminophenol

-

Methyl chloroformate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Aqueous Hydrochloric Acid (e.g., 1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol in the chosen anhydrous solvent.

-

Addition of Base: Add the base to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Methyl Chloroformate: Slowly add methyl chloroformate to the cooled solution dropwise. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically a few hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Note: This is a generalized protocol and the specific quantities of reagents, reaction times, and purification methods may need to be optimized for best results.

Biological Significance and Signaling Pathways

Metabolite of the Herbicide Phenmedipham

This compound is a primary metabolite of the herbicide Phenmedipham.[1] Phenmedipham is a selective herbicide used to control broadleaf weeds. In the environment and within organisms, Phenmedipham undergoes hydrolysis to form this compound and 3-methylaniline.

Below is a diagram illustrating the metabolic degradation of Phenmedipham.

References

An In-depth Technical Guide to the Biological Activity of Methyl (3-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3-hydroxyphenyl)carbamate, a significant metabolite of the herbicide phenmedipham, is a phenolic carbamate with potential biological activities relevant to drug discovery and development. This technical guide provides a comprehensive overview of its known and theoretical biological effects, focusing on its synthesis, potential as a cholinesterase inhibitor, metabolic modulator through mitochondrial effects, and putative anti-inflammatory properties. Due to the limited availability of direct experimental data on this compound, this guide incorporates data from its parent compound, phenmedipham, and other closely related carbamates to infer its potential biological profile. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are visualized.

Introduction

This compound (CAS 13683-89-1), also known as Methyl 3-hydroxycarbanilate, is a small molecule with the chemical formula C8H9NO3[1]. It is a known primary metabolite of the widely used herbicide phenmedipham[2][3]. The carbamate functional group is a key structural motif in numerous approved drugs and biologically active compounds, often conferring cholinesterase inhibitory activity[4]. Furthermore, the phenolic moiety is associated with a range of biological effects, including antioxidant and anti-inflammatory properties[5][6]. Recent interest has been indicated in the anti-inflammatory and metabolic modulating effects of this compound, although primary literature detailing these findings remains to be widely disseminated[7]. This guide aims to consolidate the available information and provide a detailed technical overview for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13683-89-1 | [1] |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 94-96 °C | [8] |

| Boiling Point | 249.8 °C at 760 mmHg | [8] |

| LogP | 1.64350 | [8] |

| pKa | 9.91±0.10 (Predicted) | [8] |

Synthesis of this compound

This compound can be synthesized with a high yield from the reaction of m-aminophenol with methyl chloroformate[8].

Experimental Protocol: Synthesis from m-Aminophenol

This protocol is based on the reported synthesis of this compound[8].

Materials:

-

m-Aminophenol

-

Methyl chloroformate

-

Potassium hydrogencarbonate

-

Ethyl acetate

-

Water

-

Magnetic stirrer

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethyl acetate/hexane)

Procedure:

-

Dissolve m-aminophenol in a suitable solvent system, such as a mixture of ethyl acetate and water.

-

Add potassium hydrogencarbonate to the solution to act as a base.

-

Cool the reaction mixture in an ice bath.

-

Slowly add methyl chloroformate to the stirred solution.

-

Allow the reaction to proceed for approximately 4 hours, monitoring the progress by thin-layer chromatography.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization to obtain this compound. A reported yield for this reaction is 94.8%[8].

Synthesis Workflow Diagram

References

- 1. Buy Phenmedipham | 13684-63-4 | >98% [smolecule.com]

- 2. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological monitoring of phenmedipham: determination of m-toluidine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 7. 13683-89-1(Methyl N-(3-hydroxyphenyl)carbamate) | Kuujia.com [kuujia.com]

- 8. lookchem.com [lookchem.com]

Methyl (3-hydroxyphenyl)carbamate: A Key Metabolite in the Biotransformation of Phenmedipham

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various crops. Understanding its metabolic fate is crucial for comprehensive environmental risk assessment and ensuring food safety. A primary metabolite formed during the degradation of phenmedipham is methyl (3-hydroxyphenyl)carbamate (MHPC). This technical guide provides a detailed overview of the formation of MHPC from phenmedipham, encompassing metabolic pathways, experimental protocols for its analysis, and quantitative data from relevant studies.

Metabolic Pathways of Phenmedipham to this compound

The biotransformation of phenmedipham to this compound primarily occurs through hydrolysis of the central carbamate ester linkage. This degradation can be mediated by both microbial and chemical processes.

In soil, microorganisms play a significant role in the breakdown of phenmedipham. Bacterial strains, such as Arthrobacter oxydans, have been shown to produce carbamate hydrolases, specifically phenmedipham hydrolase, which catalyze the cleavage of the ester bond in phenmedipham. This enzymatic hydrolysis yields MHPC and m-toluidine as the initial major metabolites.[1] MHPC can be further metabolized to m-aminophenol.[1]

Chemical hydrolysis of phenmedipham is highly dependent on pH. The herbicide is relatively stable in acidic conditions but degrades rapidly in neutral to alkaline environments.[2] This abiotic degradation pathway also results in the formation of MHPC and m-toluidine.[2][3] In animal systems, such as in studies with white rats, phenmedipham is rapidly metabolized via hydrolysis to yield MHPC.[3] This initial metabolite is then further degraded to m-aminophenol, which can be acetylated to 3-hydroxyacetanilide and subsequently conjugated as glucuronides and sulfates for excretion.[3]

dot

Caption: Metabolic Pathway of Phenmedipham.

Quantitative Data

The formation of this compound has been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Formation of this compound in Soil

| Study Type | Matrix | Maximum Concentration of MHPC (% of Applied Radioactivity) | Reference |

| Laboratory Incubation | Soil | 14% | EFSA, 2018b |

Table 2: Hydrolysis Half-life of Phenmedipham

| Temperature (°C) | pH | Half-life (DT50) | Reference |

| 22 | 5 | 70 days | PubChem |

| 22 | 7 | 24 hours | PubChem |

| 22 | 9 | 10 minutes | PubChem |

| 25 | 6 | 7.5 days | Calculated |

| 25 | 7 | 18 hours | Calculated |

| 25 | 8 | 1.8 hours | Calculated |

Experimental Protocols

Isolation of Phenmedipham-Degrading Microorganisms from Soil

This protocol is based on the enrichment culture technique for isolating microorganisms capable of degrading phenmedipham.[1]

-

Soil Sample Collection: Collect topsoil samples (0-15 cm depth) from a site with a history of phenmedipham application.

-

Enrichment Culture:

-

Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing phenmedipham (50 mg/L) as the sole carbon source.

-

Incubate the flask on a rotary shaker at 30°C and 150 rpm.

-

After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with phenmedipham.

-

Repeat this transfer at least five times to select for adapted microorganisms.

-

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the final enrichment culture onto MSM agar plates containing phenmedipham.

-

Incubate at 30°C until colonies appear.

-

Isolate morphologically distinct colonies and purify by re-streaking.

-

Extraction and Analysis of Phenmedipham and MHPC from Soil using HPLC

This protocol outlines a general method for the extraction and quantification of phenmedipham and its primary metabolite, MHPC, from soil samples.[1]

-

Extraction:

-

Extract a 10 g subsample of soil with 20 mL of methanol or acetonitrile by shaking vigorously for 1-2 hours.

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Collect the supernatant (extract).

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm.

-

Quantification: Based on a calibration curve prepared from analytical standards of phenmedipham and MHPC.

-

Analysis of Phenmedipham and MHPC in Crops using LC-MS/MS (QuEChERS Method)

This protocol details a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation and LC-MS/MS analysis for the simultaneous quantification of phenmedipham and MHPC in crop samples.[4]

-

Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

UPLC System: Coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

MS/MS Detection: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

dot

Caption: QuEChERS Workflow for MHPC Analysis.

Conclusion

This compound is a significant metabolite in the degradation of the herbicide phenmedipham in various environmental and biological systems. Its formation through enzymatic and chemical hydrolysis is a key step in the overall metabolic pathway. The provided experimental protocols offer robust methods for the extraction and quantitative analysis of MHPC, which are essential for regulatory monitoring, environmental fate studies, and ensuring the safety of agricultural products. The detailed understanding of MHPC as a metabolite is critical for a comprehensive assessment of the environmental impact and toxicological profile of phenmedipham.

References

An In-Depth Technical Guide to Methyl (3-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3-hydroxyphenyl)carbamate, a significant carbamate ester, holds considerable interest within the scientific community, primarily due to its dual role as a key metabolite of the widely used herbicide Phenmedipham and as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, known synonyms, and detailed experimental protocols for its synthesis, analysis, and biological evaluation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, environmental science, and analytical chemistry.

Chemical Identity and Synonyms

This compound is a carbamate ester with the chemical formula C₈H₉NO₃. A comprehensive list of its known synonyms and identifiers is provided in Table 1 to facilitate accurate identification and literature searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | methyl N-(3-hydroxyphenyl)carbamate |

| CAS Number | 13683-89-1 |

| PubChem CID | 26181 |

| EINECS Number | 237-196-4 |

| ChEMBL ID | CHEMBL1085707 |

| Synonyms | MHPC, Methyl 3-hydroxycarbanilate, Methyl (m-hydroxyphenyl)carbamate, 3-((Methoxycarbonyl)amino)phenol, Carbamic acid, (3-hydroxyphenyl)-, methyl ester, phenmedipham TP1, methyl m-hydroxycarbanilate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and analytical method development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 94-96 °C | [1] |

| Boiling Point | 249.8 °C at 760 mmHg | [1] |

| LogP | 1.64350 | [1] |

| Water Solubility | Insoluble | [2] |

Synthesis and Degradation Pathways

Laboratory Synthesis

This compound can be synthesized in the laboratory through the reaction of 3-aminophenol with methyl chloroformate. This reaction provides a direct route to the target compound with a high yield.

Microbial Degradation of Phenmedipham

This compound is a primary metabolite formed during the microbial degradation of the herbicide Phenmedipham. This process is initiated by the enzymatic hydrolysis of the central carbamate linkage in Phenmedipham, a reaction catalyzed by phenmedipham hydrolase found in soil microorganisms such as Arthrobacter oxydans P52.

References

The Carbamate Moiety: A Versatile Tool in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily associated with pesticides and industrial polymers, has carved out an indispensable role in modern medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has made it a cornerstone in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted roles of the carbamate group in drug design and development, with a focus on its application as a key structural motif, a prodrug moiety, and a peptidomimetic scaffold.

Physicochemical Properties and Structural Features

The carbamate linkage, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R¹O-C(=O)NR²R³), possesses a unique electronic and structural profile that medicinal chemists can exploit. It is an amide-ester hybrid, and this duality governs its chemical behavior.[1][2] The delocalization of the nitrogen lone pair into the carbonyl group imparts a planar character and a rotational barrier around the C-N bond, similar to an amide.[2] This conformational rigidity can be crucial for orienting pharmacophoric elements for optimal target binding.[1][2]

Carbamates are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl and ester oxygens), enabling them to participate in crucial drug-target interactions.[1][2] By strategically modifying the substituents on the nitrogen and oxygen termini, the lipophilicity, polarity, and overall pharmacokinetic profile of a molecule can be finely tuned.[3][4]

The Carbamate Group in Approved Drugs: A Functional Mainstay

The versatility of the carbamate group is evident in its presence in numerous approved drugs across various therapeutic areas. It can serve as a critical pharmacophore, a stabilizing element, or a modulator of physicochemical properties.[3][4]

| Drug Class | Example Drug(s) | Role of the Carbamate Group |

| Anticonvulsants | Felbamate, Retigabine, Cenobamate | Improves drug stability and bioavailability; acts as a major pharmacophore for ion channel interaction.[3] |

| Cholinesterase Inhibitors | Rivastigmine, Neostigmine, Physostigmine | Acts as a key element for interaction with the target enzyme, forming a transient covalent bond.[3][5] |

| Antineoplastic Agents | Mitomycin C, Docetaxel | Participates in the formation of an alkylating species or prolongs drug action and increases potency.[3][6] |

| HIV Protease Inhibitors | Ritonavir, Darunavir | Forms critical hydrogen bond interactions with the protease backbone.[3] |

| Anthelmintics | Albendazole, Mebendazole | Improves aqueous solubility and bioavailability, increasing cytotoxicity.[3] |

| Muscle Relaxants | Methocarbamol | Inhibits acetylcholinesterase at various synapses.[3] |

Carbamates as Prodrugs: Enhancing Therapeutic Efficacy

One of the most significant applications of the carbamate linkage is in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[3] Carbamates are excellent promoieties for masking hydroxyl, amino, and carboxylic acid functionalities, thereby overcoming challenges such as poor solubility, rapid metabolism, and low bioavailability.[3][7]

Mechanism of Action of Carbamate Prodrugs

The general mechanism for the enzymatic cleavage of a carbamate prodrug to release the active drug is depicted below. This bioconversion is typically mediated by esterases or other hydrolases, predominantly in the liver.[3]

Caption: Generalized workflow for the activation of a carbamate prodrug.

Carbamates offer a key advantage over simple esters as promoieties due to their generally higher stability towards chemical and enzymatic hydrolysis, allowing for more controlled drug release.[7][8] This enhanced stability can protect the parent drug from premature degradation and first-pass metabolism.[3]

Examples of Carbamate Prodrugs

| Prodrug | Active Drug | Therapeutic Application | Improvement Achieved |

| Bambuterol | Terbutaline | Asthma | Protection from first-pass metabolism, prolonged duration of action.[3] |

| Gabapentin enacarbil | Gabapentin | Neuropathic pain, restless legs syndrome | Improved bioavailability.[3] |

| Capecitabine | 5-Fluorouracil | Cancer | Tumor-selective activation, improved tolerability.[3] |

| Irinotecan | SN-38 | Cancer | Increased water solubility and suitability for intravenous administration.[3][7] |

Metabolic Stability of Carbamates

The metabolic fate of a carbamate-containing drug is a critical determinant of its pharmacokinetic profile and duration of action. The rate of hydrolytic cleavage is highly dependent on the nature of the substituents on the carbamate nitrogen and oxygen.[1][9] A qualitative trend for the metabolic lability of carbamates has been established, which serves as a valuable guide for medicinal chemists.[8][9]

Caption: Relationship between carbamate structure and metabolic stability.

This trend highlights that N-unsubstituted and cyclic carbamates are generally the most stable, while N-alkyl carbamates of phenols are the most susceptible to hydrolysis.[8][9] This knowledge allows for the rational design of carbamate derivatives with desired pharmacokinetic properties.

Carbamates as Peptide Bond Isosteres

The carbamate linkage is a widely used bioisostere for the amide bond in peptidomimetic drug design.[1][2] While structurally similar, carbamates offer a crucial advantage: they are significantly more resistant to cleavage by proteases.[3] This property is invaluable for developing peptide-based drugs with improved in vivo stability and oral bioavailability.[2][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbonate and Carbamate Prodrugs [ebrary.net]

- 8. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methyl (3-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3-hydroxyphenyl)carbamate (MHPC) is a primary metabolite of the herbicide phenmedipham.[1][2][3] Its detection and quantification are crucial for environmental monitoring, food safety assessment, and in understanding the metabolic fate of its parent compound. This document provides detailed application notes and protocols for the analytical determination of this compound in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Method Performance

The selection of an analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics for the analysis of carbamates, including what can be expected for this compound.

Table 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

| Parameter | Typical Performance for Carbamates |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.8 µg/L |

| Limit of Quantification (LOQ) | ~1.0 µg/L |

| Accuracy (% Recovery) | 79% - 109% |

| Precision (%RSD) | < 10% |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Typical Performance for Carbamates |

| Linearity (r²) | > 0.996 |

| Limit of Detection (LOD) | 0.05 - 5.0 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg |

| Accuracy (% Recovery) | 72% - 118.4% |

| Precision (%RSD) | < 20% |

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Typical Performance for Carbamates (with derivatization) |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~3 ng/mL |

| Accuracy (% Recovery) | 97% - 103% |

| Precision (%RSD) | < 5.0% |

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

Protocol:

-

Homogenization: Homogenize a representative 10-15 g sample. For dry samples, add an appropriate amount of water to rehydrate.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (containing 1% acetic acid for better stability of some carbamates).

-

Add internal standards if required.

-

Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water). C18 sorbent can be included for samples with high-fat content.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant.

-

The extract can be directly analyzed by LC-MS/MS or can be solvent-exchanged for GC-MS analysis. For HPLC-FLD, the extract may need to be evaporated and reconstituted in the mobile phase.

-

HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This method is highly sensitive and selective for N-methylcarbamates.

Protocol:

-

HPLC Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with methanol and water.

-

Flow Rate: 0.8 - 1.5 mL/min.

-

Injection Volume: 10 - 400 µL.

-

Column Temperature: 35 - 40 °C.

-

-

Post-Column Derivatization:

-

Hydrolysis: The column effluent is mixed with a sodium hydroxide solution (e.g., 0.05 N NaOH) and passed through a reaction coil at an elevated temperature (e.g., 95-100 °C) to hydrolyze the carbamate to methylamine.

-

Derivatization: The hydrolyzed effluent is then mixed with a solution of o-phthalaldehyde (OPA) and a thiol-containing reagent like 2-mercaptoethanol. This reaction forms a highly fluorescent derivative.

-

-

Fluorescence Detection:

-

Excitation Wavelength: ~330-340 nm.

-

Emission Wavelength: ~450-465 nm.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and is suitable for complex matrices.

Protocol:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water and acetonitrile or methanol, both typically containing 0.1% formic acid to enhance ionization.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2 - 10 µL.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion for MHPC (C₈H₉NO₃): [M+H]⁺ = 168.1 m/z.

-

Product Ions: Specific product ions need to be determined by direct infusion of a standard solution. Common losses for carbamates include the carbamoyl group.

-

Collision Energy and other MS parameters: Optimize by infusing a standard solution of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carbamates often requires a derivatization step to improve thermal stability and volatility.

Protocol:

-

Derivatization: A derivatization step, such as silylation or methylation, is typically required. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl group.

-

GC Conditions:

-

Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Inlet: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from matrix components.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI).

-

Scan Type: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

-

Visualizations

Caption: Metabolic degradation pathway of Phenmedipham to MHPC.

Caption: General workflow for QuEChERS sample preparation.

References

Application Note & Protocol: HPLC Analysis of N-Methylcarbamates via EPA Method 531.1

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insect damage.[1] Due to their potential for neurotoxic effects and their mobility in soil, there is significant concern about their presence in drinking water sources.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods for monitoring these compounds to ensure public safety. EPA Method 531.1 provides a robust and sensitive procedure for the determination of N-methylcarbamoyloximes and N-methylcarbamates in groundwater and finished drinking water.[1][3]

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection.[4] The carbamates are separated on a reverse-phase HPLC column.[1][3] Following separation, the eluted compounds are hydrolyzed with sodium hydroxide at an elevated temperature to form methylamine.[1][3] The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to create a highly fluorescent derivative, which is detected by a fluorescence detector.[1][3] This post-column derivatization technique provides enhanced sensitivity and selectivity for the analysis of these thermally unstable and polar compounds.[4]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are crucial for accurate analysis.

-

Collection: Grab samples should be collected in amber glass containers to protect the light-sensitive analytes from degradation.[3]

-

Dechlorination: If the water sample contains residual chlorine, it must be dechlorinated by adding 80 mg of sodium thiosulfate per liter of sample.[4]

-

Preservation: For certain analytes like oxamyl, 3-hydroxycarbofuran, aldicarb sulfoxide, and carbaryl, the sample must be preserved by adjusting the pH to approximately 3 with a monochloroacetic acid buffer.[4] Samples should be stored at 4°C and protected from light from the time of collection until analysis.[3] The maximum holding time for preserved samples is 28 days.[4]

Sample Preparation

A direct aqueous injection method is employed.

-

Allow the preserved water sample to warm to room temperature.

-

Filter the sample through a 0.45 µm filter prior to injection to remove any particulate matter.

-

An aliquot of the filtered sample (typically 200-400 µL) is then directly injected into the HPLC system.[1][3]

HPLC and Post-Column Derivatization Conditions

The following tables outline the typical instrumental parameters for the HPLC analysis of N-methylcarbamates according to EPA Method 531.1.

Table 1: HPLC Operating Conditions

| Parameter | Value |

| Column | C18 or C8 Reverse-Phase, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and Water |

| Gradient Program | Start with a higher aqueous percentage and gradually increase the organic phase percentage over the run. A typical program might be a linear gradient from 10-15% methanol to 80-100% methanol over 25-40 minutes. |

| Flow Rate | 0.8 - 1.5 mL/min |

| Injection Volume | 200 - 400 µL |

| Column Temperature | 30 - 40 °C |

Table 2: Post-Column Derivatization System Parameters

| Parameter | Value |

| Reagent 1 | 0.05 N Sodium Hydroxide (NaOH) |

| Reagent 2 | o-Phthalaldehyde (OPA) and 2-Mercaptoethanol in a borate buffer |

| Hydrolysis Reactor Temperature | 95 - 100 °C |

| Reagent Flow Rates | Typically 0.3 mL/min for each reagent |

| Fluorescence Detector | Excitation: ~330-340 nm, Emission: ~450-465 nm |

Quantitative Data

The following tables provide representative quantitative data for the analysis of common N-methylcarbamates using EPA Method 531.1.

Table 3: Analyte Retention Times and Estimated Detection Limits

| Analyte | Retention Time (min) | Estimated Detection Limit (µg/L) |

| Aldicarb Sulfoxide | 15.0 | 2.0 |

| Aldicarb Sulfone | 15.3 | 2.0 |

| Oxamyl | Not specified | 2.0 |

| Methomyl | Not specified | 0.5 |

| 3-Hydroxycarbofuran | Not specified | 2.0 |

| Aldicarb | Not specified | 1.0 |

| Carbofuran | Not specified | 1.5 |

| Carbaryl | Not specified | 2.0 |

| Methiocarb | Not specified | 4.0 |

Data adapted from a vendor application note based on EPA Method 531.1.[1]

Quality Control

A stringent quality control (QC) protocol is necessary to ensure the reliability of the analytical data.

Table 4: Quality Control Parameters and Acceptance Criteria

| QC Parameter | Description | Frequency | Acceptance Criteria |

| Initial Demonstration of Capability | Analysis of four to seven replicates of a Laboratory Fortified Blank to demonstrate precision and accuracy. | Before analyzing any samples. | To be defined by the laboratory's quality system. |

| Laboratory Reagent Blank (LRB) | An aliquot of reagent water treated exactly as a sample. Used to assess contamination. | One per analysis batch. | No detection of target analytes above the Method Detection Limit (MDL). |

| Laboratory Fortified Blank (LFB) | An aliquot of reagent water spiked with known concentrations of analytes. | One per analysis batch. | Recovery should be within laboratory-established control limits. |

| Laboratory Fortified Sample Matrix (LFSM) | A field sample spiked with known concentrations of analytes. Used to assess matrix effects. | One per analysis batch. | Recovery should be within laboratory-established control limits. |

| Method Detection Limit (MDL) Determination | A statistical determination of the lowest concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. | Performed initially and as required. | To be determined according to 40 CFR Part 136, Appendix B.[4] |

| Calibration Verification | Analysis of a calibration standard to verify the initial calibration. | At the beginning and end of each analysis batch and after every 10 samples. | Response should be within a specified percentage of the initial calibration response. |

Visualizations

The following diagrams illustrate the key workflows in the HPLC analysis of N-methylcarbamates.

Caption: Experimental workflow for EPA Method 531.1.

Caption: Post-column derivatization reaction pathway.

References

Application Note: High-Sensitivity Analysis of Derivatized Carbamate Insecticides by GC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate insecticides are widely used in agriculture to protect crops from pest damage. However, their potential toxicity necessitates sensitive and reliable analytical methods for their detection in various matrices, including food and environmental samples. Due to their thermal lability, direct analysis of many carbamate insecticides by gas chromatography (GC) is challenging, often leading to decomposition in the hot injector.[1][2] Derivatization is a crucial step to enhance the thermal stability and volatility of these compounds, enabling robust and reproducible analysis by GC coupled with tandem mass spectrometry (GC-MS/MS).[1]

This application note provides a detailed protocol for the analysis of derivatized carbamate insecticides using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by in-port flash methylation and GC-MS/MS detection. This approach offers high sensitivity, selectivity, and confirmation capabilities in a single injection.[1]

Experimental Protocols

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of sample matrices.[3][4] This protocol is optimized for food matrices such as fruits and vegetables.

Materials:

-

Homogenized sample (e.g., fruit, vegetable)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Securely cap the tube and shake vigorously for 1 minute.

-

Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and MgSO₄.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is the final extract, ready for derivatization and GC-MS/MS analysis.

Derivatization: In-Port Flash Methylation

This protocol utilizes an in-port derivatization technique where the carbamates are methylated upon injection into the hot GC inlet. This is achieved by reconstituting the dried sample extract in a methylating agent.

Materials:

-

Final extract from the QuEChERS procedure

-

MethElute™ (0.2 M Trimethylanilinium Hydroxide in Methanol) or a similar methylation agent.

-

Methanol

-

Nitrogen evaporator

Procedure:

-

Take a 500 µL aliquot of the final QuEChERS extract and evaporate it to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the dried residue in 100 µL of a 1:1 (v/v) solution of MethElute™ and methanol.[1]

-

Vortex the sample for 10 seconds. The sample is now ready for injection into the GC-MS/MS.

GC-MS/MS Instrumental Analysis

The following are typical instrument conditions. These may need to be optimized for the specific instrument and target analytes.

GC System:

-

Column: SGE BPX-50 (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness[1]

-

Injector: Split/Splitless

-

Injector Temperature: 250 °C[1]

-

Injection Mode: Split (10:1 ratio)[1]

-

Injection Volume: 2 µL[1]

-

Carrier Gas: Helium

-

Column Flow: 1.2 mL/min[1]

-

Oven Temperature Program: 70 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 6 min)[1]

MS/MS System:

-

Ion Source Temperature: 250 °C[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of several derivatized carbamate insecticides. The derivatization process, typically methylation, results in a different precursor ion for the MS/MS analysis than the parent carbamate.

| Carbamate (Parent) | Derivatized Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Carbofuran | 235 | 178 | 149 |

| Carbaryl | 215 | 158 | 127 |

| Propoxur | 223 | 126 | 93 |

| Methiocarb | 239 | 169 | 154 |

| Aldicarb | 204 | 116 | 89 |

| Oxamyl | 233 | 105 | 78 |

| Methomyl | 176 | 104 | 58 |

| Note: The precursor and product ions are indicative and should be optimized for the specific derivatized compound on the instrument in use. |

| Parameter | Carbofuran | Carbaryl | Propoxur | Methiocarb |

| Linearity (R²) | >0.995 | >0.995 | >0.996 | >0.994 |

| LOD (µg/kg) | 0.5 | 0.8 | 0.6 | 1.0 |

| LOQ (µg/kg) | 1.5 | 2.5 | 2.0 | 3.0 |

| Recovery (%) | 85-105 | 88-110 | 90-108 | 82-102 |

| RSD (%) | <10 | <12 | <10 | <15 |

| Note: These values are representative and can vary depending on the matrix, instrumentation, and specific method validation. |

Visualizations

Caption: Workflow for GC-MS/MS analysis of derivatized carbamates.

Conclusion

The combination of QuEChERS sample preparation with in-port flash methylation derivatization provides a robust, sensitive, and effective method for the routine analysis of carbamate insecticide residues by GC-MS/MS. This approach overcomes the analytical challenges associated with the thermal instability of these compounds, allowing for reliable quantification and confirmation in complex matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food safety, environmental monitoring, and toxicology.

References

Application Notes and Protocols for the NMR Spectral Analysis of Methyl (3-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl (3-hydroxyphenyl)carbamate, a significant metabolite of the herbicide Phenmedipham. The provided protocols outline the standardized procedures for sample preparation and spectral acquisition, ensuring data reproducibility and accuracy for researchers in drug development and metabolic studies.

Chemical Structure

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below is based on predicted values, as experimental spectra are not publicly available.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | -OH |

| ~8.5 - 9.5 | Singlet (broad) | 1H | -NH |

| ~7.15 | Triplet | 1H | Ar-H (C5-H) |

| ~7.05 | Singlet | 1H | Ar-H (C2-H) |

| ~6.85 | Doublet | 1H | Ar-H (C6-H) |

| ~6.55 | Doublet | 1H | Ar-H (C4-H) |

| ~3.70 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts for the -OH and -NH protons are highly dependent on the solvent and concentration and may vary significantly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule. The data below is based on predicted values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~157.5 | C=O |

| ~155.0 | C3 |

| ~140.0 | C1 |

| ~130.0 | C5 |

| ~115.5 | C6 |

| ~111.0 | C4 |

| ~107.0 | C2 |

| ~52.5 | -OCH₃ |

Experimental Protocols

The following protocols are generalized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will affect the chemical shifts of labile protons (-OH, -NH).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortexing: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Transfer: Carefully transfer the clear solution into a standard 5 mm NMR tube.

-

Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (0 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm).

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and processing NMR spectral data.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Application Note: Methyl (3-hydroxyphenyl)carbamate as a Reference Standard in Environmental Analysis

Introduction

Methyl (3-hydroxyphenyl)carbamate is a carbamate ester that serves as a crucial reference standard in the environmental monitoring of carbamate pesticides and their degradation products. As a known environmental transformation product of the herbicide Phenmedipham, its presence in soil and water samples can be an indicator of pesticide contamination.[1] The use of a certified reference standard is paramount for accurate quantification and to ensure the validity of analytical results in testing and calibration laboratories, adhering to standards such as ISO 17025.[2][3] This document provides detailed protocols for the use of this compound as a reference standard in environmental analysis, primarily focusing on liquid chromatography-based methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for method development, including solvent selection, sample preparation, and chromatographic separation.

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [4][5] |

| CAS Number | 13683-89-1 | [3][4][5] |

| Melting Point | 94-96 °C | [5] |

| Boiling Point | 249.8 °C at 760 mmHg | [5] |

| logP | 1.64 | [5] |

| Water Solubility | Data not readily available, but the hydroxyl group suggests some polarity. | |

| Appearance | Solid | [5] |

Environmental Fate and Significance

Carbamate pesticides, once introduced into the environment, are subject to various fate and transport processes including leaching, adsorption, runoff, volatilization, and degradation through biotic and abiotic pathways.[6][7] The degradation of carbamates in soil and water is influenced by factors such as pH, temperature, moisture, and microbial activity.[8] Hydrolysis is a primary degradation pathway for carbamates.[6][8] As a metabolite of Phenmedipham, the detection of this compound can provide insights into the environmental persistence and breakdown of the parent herbicide.

Application: Quantitative Analysis of Environmental Samples

This compound is primarily used as a reference standard for the calibration of analytical instruments and for the fortification of blank samples to determine method recovery and performance. The following protocols are based on established methodologies for carbamate analysis, such as U.S. EPA Method 531.2, which are suitable for the detection of polar, thermally labile compounds like this compound.[9][10]

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound.

Materials:

-

This compound reference standard (≥95% purity)[4]

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Pipettes (calibrated)

Procedure:

-

Stock Standard Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

-

Stopper the flask and invert several times to ensure complete dissolution and mixing.

-

This stock solution should be stored at ≤ 4°C in the dark.

-

-

Working Standard Preparation (e.g., 1 µg/mL):

-

Pipette 1 mL of the 100 µg/mL stock standard into a 100 mL volumetric flask.

-

Dilute to the mark with methanol.

-

This working standard can be used to prepare calibration standards.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the working standard with a suitable solvent (e.g., methanol or mobile phase). Typical concentration ranges for environmental analysis are from 0.1 to 50 µg/L.

-

Protocol 2: Analysis of Water Samples by HPLC with Post-Column Derivatization and Fluorescence Detection (Adapted from EPA Method 531.2)

This method is highly sensitive and selective for N-methylcarbamates.[9][10]

1. Sample Preparation:

-

Collect water samples in amber glass bottles and store at 4°C.

-

If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).

-

Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

2. Solid-Phase Extraction (SPE) - for pre-concentration:

-

Condition a C18 SPE cartridge with methanol followed by reagent water.

-

Pass a known volume of the filtered water sample (e.g., 250-500 mL) through the cartridge at a slow flow rate.

-

Wash the cartridge with reagent water to remove interferences.

-

Dry the cartridge under vacuum or with nitrogen.

-

Elute the analyte with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase or methanol.

3. HPLC Conditions:

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-100 µL |

| Column Temperature | 30-40 °C |

4. Post-Column Derivatization:

-

Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamate to an amine.

-

Derivatization: The hydrolyzed effluent is then mixed with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.

5. Fluorescence Detection:

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~455 nm

6. Quantification:

-

Generate a calibration curve by injecting the prepared calibration standards.

-

Inject the prepared sample extracts.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Analysis of Water and Soil Samples by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and is a powerful tool for the analysis of trace environmental contaminants.[11][12]

1. Sample Preparation:

-

Water Samples: Follow the SPE procedure described in Protocol 2.

-

Soil Samples (QuEChERS-based extraction):

-

Weigh a known amount of homogenized soil (e.g., 10 g) into a 50 mL centrifuge tube.

-

Add a known volume of water and acetonitrile.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Perform dispersive SPE (d-SPE) cleanup by adding the supernatant to a tube containing cleanup sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Centrifuge and filter the supernatant for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions:

| Parameter | Setting |

| Column | C18 or similar reverse-phase column |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with additives like formic acid or ammonium formate |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-20 µL |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

3. MRM Transitions for this compound:

-

The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. A potential precursor ion in positive mode would be the protonated molecule [M+H]⁺.

4. Quantification:

-

Generate a matrix-matched calibration curve to compensate for matrix effects.

-

Inject the prepared sample extracts.

-

Quantify the analyte based on the peak area of the specific MRM transition.

Visualizations

Caption: Workflow for environmental analysis using a reference standard.

Caption: Conceptual environmental fate of carbamate pesticides.

References

- 1. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl N-(3-hydroxyphenyl)-carbamate | LGC Standards [lgcstandards.com]

- 3. Methyl N-(3-hydroxyphenyl)carbamate 10 µg/mL in Cyclohexane [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ingenieria-analitica.com [ingenieria-analitica.com]

- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

Application Notes and Protocols: Methyl (3-hydroxyphenyl)carbamate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3-hydroxyphenyl)carbamate is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring both a carbamate group and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.[1] The carbamate moiety is a key structural motif found in numerous approved drugs and is often integral to their therapeutic efficacy. This document provides detailed application notes and experimental protocols relevant to the use of this compound in the development of pharmaceuticals, with a primary focus on its role as a precursor to cholinesterase inhibitors.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis.

| Property | Value | Reference |

| CAS Number | 13683-89-1 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | 249.8 °C at 760 mmHg | [2] |

| XLogP3 | 1.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Application in Drug Synthesis: Precursor to Rivastigmine

This compound and its analogs are key intermediates in the synthesis of Rivastigmine, a carbamate-based cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][5] The general synthetic strategy involves the modification of the phenolic hydroxyl group and subsequent introduction of the N-ethyl-N-methylcarbamoyl moiety.

Synthetic Workflow for Rivastigmine Analogs

The following diagram illustrates a generalized workflow for the synthesis of Rivastigmine and its analogs, highlighting the central role of a 3-hydroxyphenyl intermediate.

Caption: Generalized synthetic workflow for Rivastigmine analogs.

Experimental Protocols

Protocol 1: Synthesis of a Rivastigmine Precursor from a 3-Hydroxyphenyl Derivative

This protocol outlines a general method for the synthesis of a key intermediate for Rivastigmine, adapted from procedures described for related compounds.[4][5]

Objective: To synthesize 3-(1-(dimethylamino)ethyl)phenol, a key precursor for Rivastigmine.

Materials:

-

1-(3-hydroxyphenyl)ethanone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(3-hydroxyphenyl)ethanone (1 equivalent) and dimethylamine hydrochloride (1.5 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 2M HCl until the pH is acidic.

-

Stir for an additional 30 minutes.

-

Basify the mixture with 2M NaOH until the pH is alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(1-(dimethylamino)ethyl)phenol.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds derived from this compound against acetylcholinesterase, based on the Ellman's method.[6][7]

Objective: To determine the IC₅₀ value of a test compound for AChE inhibition.

Materials:

-

Acetylcholinesterase (AChE) from human erythrocytes or other sources

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each test compound dilution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathway: Cholinesterase Inhibition

Carbamates like Rivastigmine act as pseudo-irreversible inhibitors of cholinesterases (both acetylcholinesterase and butyrylcholinesterase).[8] The carbamate moiety is transferred to a serine residue in the active site of the enzyme, rendering it inactive. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Mechanism of cholinesterase inhibition by carbamates.

Quantitative Data for Rivastigmine and Analogs

While specific biological activity data for this compound itself is not extensively reported, it serves as a critical scaffold for highly active cholinesterase inhibitors. The following table summarizes the inhibitory activity of Rivastigmine, a prominent drug synthesized from a related precursor.

| Compound | Target | IC₅₀ (nM) | Species | Reference |

| Rivastigmine | Acetylcholinesterase (AChE) | 430 | Human | [9] |

| Rivastigmine | Butyrylcholinesterase (BuChE) | 39 | Human | [9] |

Note: The data presented is for a derivative, highlighting the pharmaceutical potential of the this compound scaffold.

Conclusion